

Application Notes and Protocols: Combining uPSEM792 Hydrochloride with In Vivo Calcium Imaging

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Compound of Interest

Compound Name: uPSEM792 hydrochloride

Cat. No.: B2678845

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for integrating the potent chemogenetic actuator, **uPSEM792 hydrochloride**, with in vivo calcium imaging to achieve precise temporal control of neuronal activity while monitoring its functional consequences at the cellular and circuit level.

Introduction

The ability to selectively silence specific neuronal populations while observing the resultant changes in neural circuit dynamics is a powerful approach in neuroscience research. This protocol outlines a methodology for combining the ultrapotent and selective chemogenetic silencing tool, **uPSEM792 hydrochloride**, with in vivo two-photon calcium imaging in mice. uPSEM792 is an agonist for the pharmacologically selective actuator module (PSAM)4-GlyR, a chimeric ligand-gated ion channel that, when expressed in neurons, mediates their silencing upon agonist binding.[1][2][3] In vivo calcium imaging, using genetically encoded calcium indicators (GECIs) such as GCaMP, allows for the visualization of neuronal activity with single-cell resolution.[4][5][6] The combination of these two technologies provides a robust platform for dissecting the causal role of specific neuronal populations in complex behaviors and disease models.

Mechanism of Action of uPSEM792 Hydrochloride

uPSEM792 hydrochloride is a potent and selective agonist for the PSAM4-GlyR and PSAM4-5HT3 chimeric ion channels.[1][2] The PSAM4-GlyR is an engineered receptor composed of a modified nicotinic acetylcholine receptor ligand-binding domain and the pore domain of the glycine receptor. When uPSEM792 binds to the PSAM4-GlyR, it opens the chloride-permeable channel, leading to an influx of chloride ions and subsequent hyperpolarization or shunting inhibition of the neuron, effectively silencing its activity.[7] uPSEM792 is brain-penetrant and has been shown to be effective for in vivo neuronal silencing in rodents and non-human primates.[1][8]

Data Presentation

Table 1: **uPSEM792 Hydrochloride** Properties

Property	Value	Reference
Molecular Weight	277.75 g/mol	[1]
Formula	C ₁₄ H ₁₅ N ₃ O·HCl	[1]
Solubility	Soluble to 100 mM in water	[1]
Storage	Store at -20°C	[1]
Purity	≥98%	[1]
Ki for PSAM4-GlyR	0.7 nM	[1][2]
Ki for PSAM4-5HT3	<10 nM	[1][2]

Table 2: Recommended in vivo dosage for neuronal silencing in mice

Dosage	Route of Administration	Efficacy	Reference
1-3 mg/kg	Intraperitoneal (i.p.)	Strong neuronal silencing observed with in vivo calcium imaging	[4]
1 mg/kg	Intraperitoneal (i.p.)	Lowest effective dose (LED) in a behavioral assay	[4]

Table 3: Pharmacokinetic Parameters of uPSEM792 in Rhesus Monkeys (0.87 mg/kg, s.c.)

Parameter	Plasma	CSF
Tmax	15 min	120 min
Cmax	390.4 ng/mL	98.95 ng/mL
AUC	133.24 ng/(mL·h)	74.124 ng/(mL·h)

Reference:[8]

Experimental Protocols

This section provides a detailed methodology for combining **uPSEM792 hydrochloride** with in vivo calcium imaging.

Viral Vector Strategy

Successful implementation of this technique relies on the co-expression of the PSAM4-GlyR and a GECI in the target neuronal population.

- Choice of Viral Vector: Adeno-associated viruses (AAVs) are the preferred vector for in vivo gene delivery to neurons due to their safety profile and long-term expression.[9] A variety of AAV serotypes exist with different tropisms for various brain regions and cell types. The

choice of serotype (e.g., AAV1, AAV5, AAV9) should be optimized for the specific brain region and neuronal population of interest.

- Co-expression Strategy:
 - Single Vector System: A single AAV vector can be engineered to co-express both the PSAM4-GlyR and a GECI (e.g., GCaMP). This is often achieved using an internal ribosome entry site (IRES) or a 2A self-cleaving peptide sequence to drive the expression of both proteins from a single promoter. For example, AAV-CamKII-PSAM4-GlyR-IRES-GCaMP6f. This ensures that all neurons expressing the GECI also express the chemogenetic receptor.
 - Two Vector System: Alternatively, two separate AAVs can be co-injected: one expressing the PSAM4-GlyR and the other expressing the GECI. This approach allows for more flexibility in choosing promoters and GECI variants but may result in a lower percentage of co-transduced cells.
- Promoter Selection: The choice of promoter will determine the cell-type specificity of expression. For broad neuronal expression, a pan-neuronal promoter like human Synapsin (hSyn) is commonly used. For targeting specific neuronal subtypes, cell-type-specific promoters such as CaMKII α for excitatory neurons can be employed.[\[5\]](#)[\[8\]](#)[\[10\]](#)
- Commercially Available Vectors: Several pre-packaged AAVs for expressing PSAM4-GlyR, some of which include an EGFP reporter, are commercially available from vendors like Addgene.[\[3\]](#)[\[5\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)

Stereotactic Surgery and Viral Injection

- Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (1-2% in oxygen). Administer appropriate analgesics pre- and post-operatively according to institutional guidelines.
- Stereotactic Injection:
 - Secure the mouse in a stereotactic frame.
 - Make a small incision in the scalp to expose the skull.

- Using a stereotaxic drill, create a small craniotomy over the target brain region.
- Load a glass micropipette with the AAV solution.
- Slowly lower the micropipette to the target coordinates.
- Infuse the virus at a slow rate (e.g., 100 nL/min) to minimize tissue damage.
- After infusion, leave the pipette in place for 5-10 minutes to allow for diffusion before slowly retracting it.
- Expression Time: Allow 2-4 weeks for robust expression of the viral constructs before proceeding with cranial window implantation.

Cranial Window Implantation

- Procedure: A cranial window is necessary for chronic in vivo imaging. This typically involves removing a small piece of the skull over the region of interest and replacing it with a glass coverslip.
 - Anesthetize the mouse and secure it in the stereotactic frame.
 - Remove the scalp over the skull.
 - Create a craniotomy (typically 3-5 mm in diameter) over the viral injection site.
 - Carefully remove the dura mater.
 - Place a sterile glass coverslip over the exposed brain and secure it with dental cement.
 - A head-post can also be implanted at this stage to allow for head-fixation during imaging.
- Recovery: Allow at least one week for the animal to recover from the surgery before starting imaging experiments.

In Vivo Two-Photon Calcium Imaging

- Microscope Setup: A two-photon laser-scanning microscope is required for deep-tissue in vivo imaging with reduced phototoxicity and scattering.[\[6\]](#)[\[12\]](#)

- Imaging Procedure:
 - Head-fix the awake, behaving mouse under the microscope objective.
 - Locate the region of interest with expressed GCaMP.
 - Acquire time-series images of neuronal calcium dynamics. Typical frame rates are 15-30 Hz.
 - Establish a baseline recording period of at least 10-15 minutes to capture spontaneous neuronal activity.
 - Administer **uPSEM792 hydrochloride** (1-3 mg/kg, i.p.).
 - Continue imaging for a prolonged period (e.g., 1-2 hours) to monitor the effect of the drug on neuronal activity.

Data Analysis

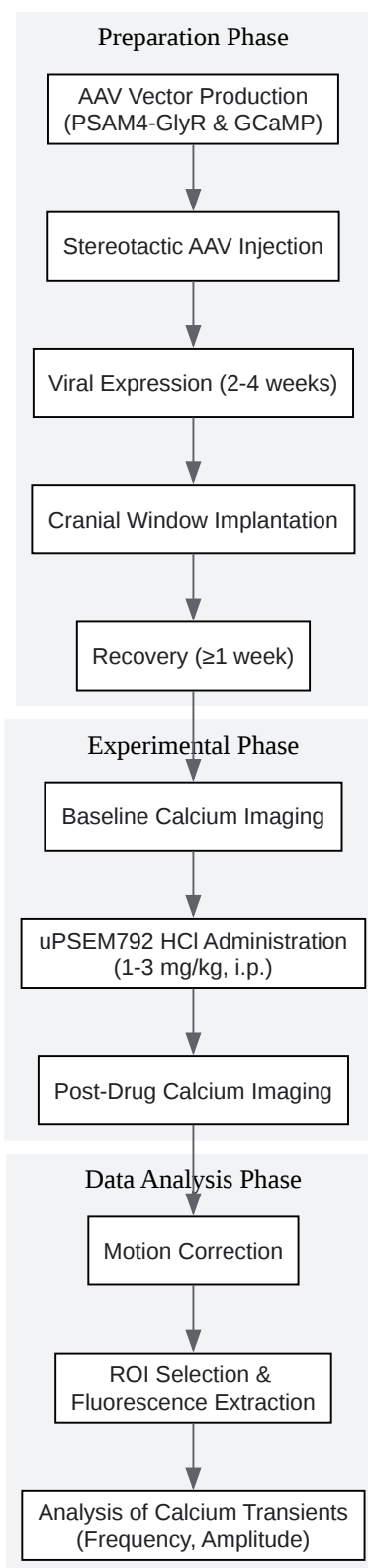
- Motion Correction: In vivo imaging data from awake animals will contain motion artifacts that need to be corrected using image registration algorithms.
- Region of Interest (ROI) Selection: Identify individual neurons (ROIs) based on their morphology and fluorescence.
- Extraction of Calcium Traces: Extract the mean fluorescence intensity from each ROI over time.
- Calculation of $\Delta F/F$: Normalize the fluorescence traces to calculate the change in fluorescence over baseline ($\Delta F/F$), which is a proxy for changes in intracellular calcium concentration.
- Analysis of Calcium Transients: Quantify the effects of uPSEM792 on neuronal activity by analyzing changes in the frequency, amplitude, and duration of calcium transients before and after drug administration.[\[13\]](#)[\[14\]](#)

Visualizations



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Caption: Signaling pathway of **uPSEM792 hydrochloride**-mediated neuronal silencing.



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Caption: Experimental workflow for combining uPSEM792 with in vivo calcium imaging.

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